Uncaric acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Vorbereitungsmethoden

Uncaric acid is primarily extracted from natural sources such as Uncaria tomentosa. The extraction process typically involves water extraction or organic solvent extraction, followed by crystallization and purification to obtain pure this compound . Industrial production methods may include large-scale extraction and purification processes to ensure high yield and purity.

Analyse Chemischer Reaktionen

Uncaric acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Major products formed from these reactions depend on the specific conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Antiviral Applications

Recent studies have indicated that uncaric acid exhibits significant antiviral properties, particularly against various viruses:

- HIV-1 and Enteroviruses : this compound has shown efficacy against HIV-1 and human rhinovirus type 1B (HRV 1B), suggesting its potential as an antiviral agent .

- SARS-CoV-2 : In silico studies have demonstrated that compounds from Uncaria tomentosa, including this compound, can inhibit the main protease (3CLpro) of SARS-CoV-2, the virus responsible for COVID-19. This inhibition could disrupt viral replication, positioning this compound as a candidate for further antiviral development .

Anti-Inflammatory Effects

This compound has been investigated for its anti-inflammatory properties. Research involving extracts from Guettarda viburnoides, which contain this compound, indicated significant reductions in inflammation markers. Specifically:

- Croton Oil-Induced Edema : Topical application of these extracts reduced ear edema in mice by 67% to 99%, showcasing the anti-inflammatory potential of this compound and its derivatives .

- Mechanism of Action : The anti-inflammatory effects are believed to be mediated through the inhibition of pro-inflammatory cytokines and enzymes such as myeloperoxidase (MPO), contributing to tissue protection during inflammatory responses .

Potential in Cancer Treatment

The triterpenoid structure of this compound has led to investigations into its anticancer properties:

- Cell Proliferation Inhibition : Studies suggest that this compound can inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression .

- Synergistic Effects : When combined with other phytochemicals found in Uncaria tomentosa, this compound may enhance therapeutic efficacy against tumors, indicating potential for use in combination therapies .

Data Table: Summary of Biological Activities

Case Studies and Research Findings

- Study on SARS-CoV-2 : A computational study explored the interaction between this compound and the SARS-CoV-2 main protease. The findings indicated that this compound could effectively bind to the protease, suggesting a mechanism for inhibiting viral replication .

- Anti-inflammatory Research : A study focusing on Guettarda viburnoides demonstrated that extracts containing this compound significantly reduced inflammation in animal models, supporting its traditional use in herbal medicine for inflammatory conditions .

- Cancer Cell Line Studies : Research evaluating the effects of this compound on various cancer cell lines revealed its ability to induce apoptosis and inhibit cell growth, highlighting its potential as an adjunct therapy in cancer treatment .

Wirkmechanismus

The mechanism of action of uncaric acid involves its interaction with molecular targets and pathways. For instance, this compound has been shown to bind to the ACE-2 receptor, inhibiting the binding of the SARS-CoV-2 spike protein, which is crucial for viral entry into host cells . Additionally, this compound may exert its effects through the inhibition of specific enzymes and modulation of signaling pathways involved in inflammation and oxidative stress .

Vergleich Mit ähnlichen Verbindungen

Uncaric acid is similar to other triterpenoids such as ursolic acid and oleanolic acid. it is unique due to its specific hydroxylation pattern and biological activities . Compared to other triterpenoids, this compound has shown distinct antiviral and anti-inflammatory properties, making it a valuable compound for further research and potential therapeutic applications .

Biologische Aktivität

Uncaric acid, a compound derived from the plant Uncaria tomentosa (commonly known as cat's claw), has garnered significant attention in recent years due to its diverse biological activities. This article explores the various aspects of this compound's biological activity, including its effects on neurodegenerative diseases, antibacterial properties, and potential antiviral effects.

Chemical Structure and Properties

This compound is classified as a pentacyclic oxindole alkaloid. Its structural characteristics contribute to its biological activities, particularly in inhibiting protein aggregation and exhibiting antimicrobial effects. The compound has been shown to possess a unique arrangement of functional groups that enhance its interaction with biological targets.

Neuroprotective Effects

One of the most notable activities of this compound is its ability to inhibit the aggregation of amyloid-beta (Aβ42), a key factor in Alzheimer's disease. A study identified this compound as an effective inhibitor of the nucleation phase of Aβ42 aggregation, suggesting its potential for developing treatments for neurodegenerative diseases. The presence of specific functional groups, such as a C-27 ferulate and a C-28 carboxylic acid, is essential for its inhibitory activity against Aβ42 aggregation .

Table 1: Inhibition of Aβ42 Aggregation by this compound

| Compound | Inhibition Activity |

|---|---|

| This compound C | Specific inhibitor |

| Control | No significant inhibition |

Antibacterial Activity

This compound also exhibits antibacterial properties against various pathogens. Research has shown that extracts containing this compound can inhibit both Gram-positive and Gram-negative bacteria. Minimum inhibitory concentration (MIC) values for this compound derivatives have been reported, indicating moderate to strong antibacterial efficacy.

Table 2: Antibacterial Efficacy of this compound Derivatives

| Bacteria | MIC (µg/mL) |

|---|---|

| Escherichia coli | 31.25 |

| Staphylococcus aureus | 15.5 |

| Bacillus subtilis | 31.25 |

These findings suggest that this compound could be a valuable component in developing new antibacterial agents .

Antiviral Properties

Recent studies have highlighted the potential antiviral activity of this compound against SARS-CoV-2, the virus responsible for COVID-19. In vitro experiments demonstrated that extracts from Uncaria tomentosa, which contain this compound, significantly inhibited viral replication in Vero E6 cells. The extract showed an inhibition rate of up to 92.7% at certain concentrations, indicating its potential as an alternative treatment option .

Table 3: Antiviral Activity Against SARS-CoV-2

| Concentration (µg/mL) | Inhibition Rate (%) |

|---|---|

| 12.5 | 92.7 |

| 25 | 98.6 |

The mechanism appears to involve disruption of the receptor-binding domain interactions necessary for viral entry into host cells .

Case Studies and Clinical Implications

Case Study 1: A study conducted in Peru assessed the immunomodulatory effects of Uncaria tomentosa extracts containing this compound on rats. Results indicated enhanced phagocytosis and increased levels of pro-inflammatory cytokines, suggesting potential applications in immune support therapies .

Case Study 2: Another investigation focused on the use of this compound derivatives in cancer therapy, highlighting their cytotoxic effects on leukemia cells with IC50 values indicating strong efficacy at low concentrations .

Eigenschaften

IUPAC Name |

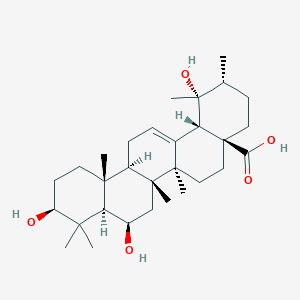

(1R,2R,4aS,6aR,6aS,6bR,8R,8aR,10S,12aR,14bS)-1,8,10-trihydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H48O5/c1-17-10-13-30(24(33)34)15-14-27(5)18(22(30)29(17,7)35)8-9-20-26(4)12-11-21(32)25(2,3)23(26)19(31)16-28(20,27)6/h8,17,19-23,31-32,35H,9-16H2,1-7H3,(H,33,34)/t17-,19-,20-,21+,22-,23+,26-,27-,28-,29-,30+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPGOJQJBPLCRQP-HUVCIBQSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(CCC3(C(=CCC4C3(CC(C5C4(CCC(C5(C)C)O)C)O)C)C2C1(C)O)C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(C[C@H]([C@@H]5[C@@]4(CC[C@@H](C5(C)C)O)C)O)C)[C@@H]2[C@]1(C)O)C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H48O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

488.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

A: Uncaric acid acts as a competitive inhibitor of KYN-3-H. [] This means it competes with the enzyme's natural substrate, L-kynurenine, for binding at the active site. By inhibiting KYN-3-H, this compound prevents the conversion of L-kynurenine to 3-hydroxykynurenine, a neurotoxic metabolite. This inhibition could potentially shift the balance within the kynurenine pathway, reducing the production of neurotoxic metabolites and promoting the formation of neuroprotective compounds.

A: While a specific molecular formula and weight aren't provided in the provided research excerpts, this compound is classified as a ursane-type triterpenoid. [] Further structural insights could be obtained through comprehensive spectroscopic analyses, including NMR (Nuclear Magnetic Resonance) and Mass Spectrometry.

A: Research indicates this compound is a potent KYN-3-H inhibitor with a Kic value of 0.023 ± 0.002 μM. [] This signifies a strong binding affinity to the enzyme and potent inhibition at low concentrations. Further investigations using cell-based assays would be valuable in evaluating the compound's effectiveness in a biological context.

A: Yes, research has identified several other triterpenes with KYN-3-H inhibitory activity. Notably, 24-oxofriedelan-29-oic acids and celastrol have shown promising results. [] Structure-activity relationship (SAR) studies suggest the triterpene skeleton, functional groups, and ring conformations play crucial roles in their inhibitory activity. [] Further research exploring these structural features could lead to the development of even more potent and selective KYN-3-H inhibitors.

A: The kynurenine pathway is increasingly recognized as a key player in various neurological conditions. By inhibiting KYN-3-H, this compound holds promise for modulating this pathway and potentially mitigating neurotoxic effects. [] This therapeutic potential warrants further investigation through in vivo studies using animal models of neuroinflammation and neurodegeneration.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.